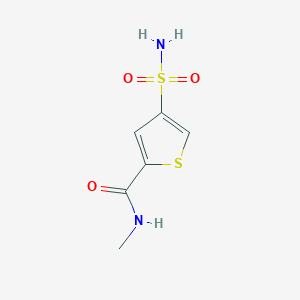

![molecular formula C13H19N3O6S B5503470 2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" belongs to a class of organic molecules that feature both sulfonamide and carbamate functional groups. These types of molecules are of interest due to their varied potential applications in chemical synthesis, material science, and occasionally in pharmaceuticals, although drug-related uses are excluded from this discussion.

Synthesis Analysis

The synthesis of compounds similar to "this compound" typically involves multiple steps, starting from the nitrophenyl sulfonamide precursor. The process may include the protection of functional groups, the introduction of the ethyl butylcarbamate moiety, and subsequent purification steps. Techniques such as selective catalytic reduction and carbonylation reactions have been reviewed for their utility in synthesizing related compounds (Tafesh & Weiguny, 1996).

科学的研究の応用

Carboxy-Group Protection in Peptide Synthesis

- Application : The 2-(p-nitrophenylthio)ethyl group, related to the query compound, has been used for carboxyl-group protection in peptide synthesis. It offers advantages like selective removal after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).

Synthesis of Optically Active α-Amino Acid Derivatives

- Application : Syn-α-amidoalkylphenyl sulfones, structurally similar to the query compound, have been prepared from chiral aldehydes. These compounds are crucial in synthesizing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important for creating biologically active compounds (Foresti et al., 2003).

Building Blocks in Organic Synthesis

- Application : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the query compound, are used as N-(Boc)-protected nitrones in reactions with organometallics. They are significant as building blocks in organic synthesis (Guinchard et al., 2005).

Synthesis of Sodium 4-Amino-3-nitro-benzenesulfonate

- Application : The synthesis of sodium 4-amino-3-nitrobenzenesulfonic acid, related to the query compound, involves the action of dilute sodium hydroxide on ethyl [(4-chlorosulfonyl-2-nitro)-phenyllcarbamate. This process is essential for synthesizing certain compounds (Rosevear & Wilshire, 1982).

Synthesis of Substituted Benzyl N-Nitrosocarbamates

- Application : Substituted benzyl N-nitrosocarbamates with functionalities similar to the query compound have been synthesized for designing novel photolabile structures. These structures are used as substances for controlled release of alkylating and crosslinking agents (Venkata et al., 2009).

Safety and Hazards

特性

IUPAC Name |

2-[(2-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-2-3-8-14-13(17)22-10-9-15-23(20,21)12-7-5-4-6-11(12)16(18)19/h4-7,15H,2-3,8-10H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXWINGGGDLRTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)